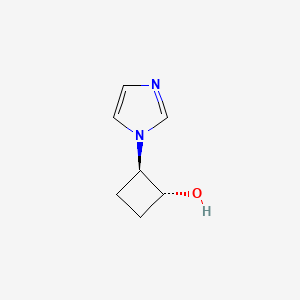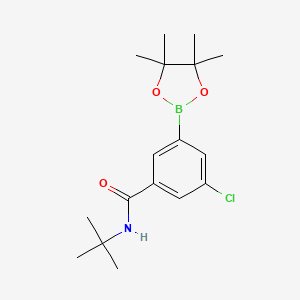![molecular formula C9H17NO2 B1485494 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol CAS No. 2146167-66-8](/img/structure/B1485494.png)
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol
概要
説明
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is a compound that contains a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a similar compound, has been studied, including its vibrational spectra, NBO, and UV-spectral analysis . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
Piperidines have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition, one-pot synthesis of certain piperidin-4-one derivatives using greener deep eutectic solvent media has been reported .科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The compound “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” can be utilized in intra- and intermolecular reactions to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find extensive use in over twenty classes of pharmaceuticals and alkaloids.
Pharmacological Applications
The pharmacological significance of piperidine derivatives is well-documented. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” has potential applications in the development of new drugs due to its structural flexibility and functional adaptability. It can be a precursor for compounds with varied biological activities, playing a significant role in the discovery and evaluation of potential drugs containing the piperidine moiety .
HIV Treatment Research
This compound has been explored for its efficacy in the treatment of HIV. Piperidin-4-ol derivatives, including “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol”, have been synthesized and evaluated for their potential as CCR5 antagonists, which are crucial in the process of HIV-1 entry into cells. The development of novel CCR5 antagonists using this compound could lead to effective treatments for HIV-1 .
Chemokine Receptor CCR5 Blockade
Beyond HIV treatment, the blockade of the chemokine receptor CCR5 has broader implications. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” derivatives can be designed to target CCR5, offering a therapeutic strategy for diseases where CCR5 plays a role. This includes certain autoimmune diseases and cancers where CCR5 is implicated in disease progression .
Green Chemistry Applications
The compound’s derivatives can be synthesized using greener chemistry approaches, such as deep eutectic solvent media. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” can contribute to the development of more sustainable pharmaceutical manufacturing processes .
Drug Design and Discovery
The structural features of “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” make it an attractive scaffold for drug design. Its versatility allows for the creation of a diverse array of compounds with potential pharmacological activities. Researchers can leverage this compound in the design and synthesis of novel drugs with improved efficacy and reduced side effects .
作用機序
While the specific mechanism of action for 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is not available, it’s known that many piperidine derivatives have been found to exhibit various biological activities . For instance, compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
特性
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSQDLXYUKFEM-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)

